molecular formula C25H26FN3O3S B11262224 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B11262224
M. Wt: 467.6 g/mol
InChI Key: RHJPDJFGAWMCCO-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a biphenyl core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable solvent like acetonitrile and a base such as potassium carbonate. This forms the 4-(4-fluorophenyl)piperazine intermediate.

  • Sulfonylation: : The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. Common bases used include triethylamine or sodium hydroxide.

  • Coupling with Biphenyl Carboxylic Acid: : The final step involves coupling the sulfonylated intermediate with 4-carboxy-[1,1’-biphenyl] using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP

Properties

Molecular Formula

C25H26FN3O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26FN3O3S/c26-23-10-12-24(13-11-23)28-15-17-29(18-16-28)33(31,32)19-14-27-25(30)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-13H,14-19H2,(H,27,30)

InChI Key

RHJPDJFGAWMCCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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